2,4-Dimethylazetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

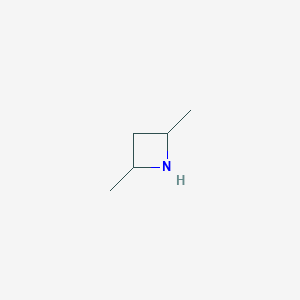

2,4-Dimethylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C5H11N. This compound is characterized by the presence of two methyl groups attached to the second and fourth positions of the azetidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylazetidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethyl-1,3-diaminopropane with a suitable electrophile under basic conditions. Another approach involves the reduction of 2,4-dimethyl-1-azetidinone using hydride reagents .

Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydride reagents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Reagent Use

2,4-Dimethylazetidine serves as a valuable building block in organic synthesis. Its azetidine ring structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : It can be reduced to alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The compound can undergo substitution to create functionalized derivatives, utilizing halogens or alkylating agents.

These reactions highlight its versatility as a reagent in the synthesis of more complex molecules, making it significant in the field of organic chemistry.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Anticancer Properties : Derivatives of this compound have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cell lines by modulating cyclin expression.

- Anti-inflammatory Effects : The compound may inhibit specific kinases involved in inflammatory pathways, suggesting its dual role in both cancer therapy and inflammation management.

Case Studies

- In Vitro Anticancer Study : A study examining the effects of this compound derivatives on various cancer cell lines revealed significant inhibition of cell proliferation through CDK modulation. Results indicated that these compounds could lead to reduced tumor growth in preclinical models.

- Inflammation Model : In a model of inflammatory disease, this compound exhibited a reduction in markers associated with inflammation, indicating its potential therapeutic role in managing inflammatory conditions.

The following table summarizes key findings related to the biological activities of this compound compared to other azetidine derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Safety Profile |

|---|---|---|---|

| This compound | Moderate | Significant | Favorable |

| N-Benzyl-2,4-Dimethylazetidine | High | Moderate | Moderate |

| Cyclin E/CDK Inhibitors | High | Low | Variable |

This comparative analysis underscores the unique properties of this compound within its class .

Mecanismo De Acción

The mechanism of action of 2,4-dimethylazetidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The ring strain in the azetidine structure can facilitate binding to these targets, leading to various biological effects. For example, derivatives of this compound have been shown to interact with serotonin receptors, influencing neurotransmission pathways .

Comparación Con Compuestos Similares

Azetidine: The parent compound without methyl substitutions.

2-Methylazetidine: A single methyl group attached to the azetidine ring.

3,3-Dimethylazetidine: Two methyl groups attached to the third position of the azetidine ring.

Comparison: 2,4-Dimethylazetidine is unique due to the specific positioning of its methyl groups, which influences its reactivity and interaction with molecular targets. Compared to azetidine and its other derivatives, this compound exhibits distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

2,4-Dimethylazetidine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a precursor to various lysergamides. This article explores its synthesis, biological evaluations, and molecular interactions, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by a four-membered ring structure with two methyl groups at the 2 and 4 positions. Its synthesis typically involves the cyclization of appropriate precursors. For instance, the synthesis of lysergic acid 2,4-dimethylazetidide (LSZ) involves the reaction of lysergic acid with this compound, yielding a compound that exhibits significant psychoactive properties akin to LSD.

Psychoactive Properties

Research indicates that this compound derivatives exhibit notable psychoactive effects. Specifically, the (2'S,4'S) isomer of lysergic acid 2,4-dimethylazetidide has been shown to activate serotonin receptors, particularly the 5-HT2A receptor, which is crucial for mediating hallucinogenic effects. In behavioral assays using rats, this isomer displayed potency comparable to LSD with an effective dose (ED50) of approximately 25 nmol/kg .

Receptor Binding Affinity

A study evaluating various isomers of this compound found that the (S,S)-(+)-isomer exhibited the highest binding affinity at the 5-HT2A receptor compared to other isomers. This suggests that the spatial arrangement of substituents around the azetidine ring significantly influences receptor interaction and subsequent biological activity .

Case Study: Behavioral Effects in Rodent Models

In a series of experiments designed to assess the behavioral effects of LSZ in mice, researchers observed dose-dependent responses similar to those elicited by LSD. The head-twitch response (HTR) assay indicated that LSZ produced maximal effects at doses around 200 µg/kg. These findings suggest that LSZ and its analogs could serve as valuable tools in understanding serotonergic mechanisms in neuropharmacology .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound derivatives and their target receptors. The docking simulations demonstrated favorable binding conformations and energies for several derivatives at the active site of the 5-HT2A receptor. For example, LSZ showed a binding free energy of approximately -11.2 kcal/mol, indicating strong interactions within the receptor's binding pocket .

Data Table: Summary of Biological Activities

| Compound | Activity Type | ED50 (nmol/kg) | Receptor Affinity (Ki) |

|---|---|---|---|

| Lysergic acid 2,4-dimethylazetidide (LSZ) | Serotonin Agonist | 25 | Ki = 3.4 nM |

| (S,S)-(+)-2,4-Dimethylazetidine | Behavioral Activity | <114.2 | Not specified |

Propiedades

IUPAC Name |

2,4-dimethylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIDADKMTAZBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.